2-Methyl-5-chloro-6-benzoxazolamine
Description
Historical Context of Benzoxazole (B165842) Derivatives in Chemical Sciences
The study of benzoxazole and its derivatives has a rich history within the chemical sciences. The fundamental structure was first identified in the early 20th century, with initial research focusing on its synthesis and basic reactivity. Traditional methods for synthesizing the benzoxazole ring system often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under various reaction conditions. rsc.orgresearchgate.net Over the years, numerous synthetic strategies have been developed to improve efficiency, yield, and substrate scope, utilizing a range of catalysts and reaction conditions. rsc.orgorganic-chemistry.org These advancements have made a wide array of substituted benzoxazoles accessible for further investigation. Early applications of benzoxazole derivatives were found in the dye industry and as optical brighteners due to their fluorescent properties. globalresearchonline.netwikipedia.org This historical foundation in synthesis and material science paved the way for the exploration of their biological and medicinal potential.
Significance of Benzoxazole Scaffold in Medicinal Chemistry and Drug Discovery
The benzoxazole scaffold is of paramount importance in the field of medicinal chemistry and drug discovery. researchgate.netnih.gov Its structure is considered a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets with high affinity. rsc.orgnih.govresearchgate.net The structural similarity of the benzoxazole nucleus to naturally occurring nucleotides like adenine (B156593) and guanine (B1146940) allows for potential interactions with biopolymers in living systems. globalresearchonline.netresearchgate.net This inherent bioactivity has led to the inclusion of the benzoxazole moiety in a number of commercially available drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen. wikipedia.orgnih.gov
Benzoxazole derivatives have been shown to exhibit a remarkably broad spectrum of pharmacological activities. This wide range of biological actions underscores the versatility of the benzoxazole core in interacting with various biological systems. The diverse activities are often tuned by the nature and position of substituents on the benzoxazole ring system.
Some of the key pharmacological activities associated with benzoxazole derivatives include:
Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi. jocpr.comnih.govresearchgate.net
Anticancer Activity: The scaffold is a common feature in compounds investigated for their potential to inhibit cancer cell growth. nih.govnih.govresearchgate.net
Anti-inflammatory Activity: Benzoxazole-containing compounds have been explored as anti-inflammatory agents, with some acting as inhibitors of enzymes like cyclooxygenase (COX). jocpr.comnih.govacs.org
Antiviral Activity: Certain derivatives have shown promise as antiviral agents, including activity against HIV. nih.govresearchgate.net
Analgesic Activity: The benzoxazole nucleus is found in molecules with pain-relieving properties. jocpr.comresearchgate.net
Anticonvulsant Activity: Some benzoxazole derivatives have been investigated for their potential in managing seizures. researchgate.netresearchgate.net
Antitubercular Activity: The scaffold has been incorporated into molecules targeting Mycobacterium tuberculosis. researchgate.netresearchgate.net
The concept of a "privileged scaffold" refers to a molecular structure that is capable of providing ligands for more than one type of receptor or enzyme. rsc.orgusc.edu The benzoxazole ring system is a prime example of such a scaffold. researchgate.netrsc.orgresearchgate.net Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow it to fit into and interact with a variety of protein binding sites. nih.govresearchgate.net This versatility makes it an attractive starting point for the design of new drugs, as modifications to the scaffold can be used to target specific biological pathways with high potency and selectivity. nih.gov The frequent appearance of the benzoxazole motif in screening libraries that yield positive hits further solidifies its status as a privileged structure in drug discovery. researchgate.net
Positioning of 2-Methyl-5-chloro-6-benzoxazolamine within Benzoxazole Research
The compound this compound is a specific, substituted derivative of the core benzoxazole structure. Its chemical identity is defined by a methyl group at the 2-position, a chlorine atom at the 5-position, and an amine group at the 6-position of the benzoxazole ring.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-2-methyl-1,3-benzoxazol-6-amine |
| CAS Number | 323579-00-6 |
| Molecular Formula | C8H7ClN2O |
| Molecular Weight | 182.61 g/mol |
The specific substitution pattern of this molecule places it at the intersection of several lines of inquiry within benzoxazole research, particularly those focused on understanding how different functional groups influence biological activity. While extensive, specific research on this particular molecule is not widely published, its structure suggests it is a compound of interest for chemical synthesis and potential biological screening. synquestlabs.comalchempharmtech.com
The investigation of substituted benzoxazolamines is driven by the principles of medicinal chemistry, where systematic structural modifications are made to a parent scaffold to explore and optimize its biological activity. nih.govrsc.org The introduction of substituents onto the benzoxazole ring can profoundly affect its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, can influence how the molecule interacts with its biological target, affecting its potency, selectivity, and pharmacokinetic properties. researchgate.net
The rationale for investigating a compound like this compound can be broken down by its constituent parts:
The Benzoxazole Core: Provides the fundamental "privileged" scaffold known to interact with a wide range of biological targets. researchgate.netnih.govresearchgate.net
The 2-Methyl Group: Substitution at the 2-position is a common strategy in benzoxazole chemistry. A methyl group can influence the molecule's binding affinity and metabolic stability. nih.gov
The 5-Chloro Group: The presence of a halogen, such as chlorine, can significantly alter the electronic properties of the aromatic ring and increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Electron-withdrawing groups like chlorine have been shown to be favorable for certain biological activities. jocpr.comrsc.org
The 6-Amino Group: An amino group can act as a hydrogen bond donor, which is often crucial for anchoring a molecule within the binding site of a protein or enzyme. The position of this group is critical for determining the specific interactions that can occur.
Therefore, the synthesis and study of specifically substituted benzoxazolamines like this compound are a logical extension of the broader research into the therapeutic potential of the benzoxazole class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZICVFYCZDSEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460835 | |
| Record name | 2-Methyl-5-chloro-6-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323579-00-6 | |
| Record name | 5-Chloro-2-methyl-6-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=323579-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-chloro-6-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzoxazolamine, 5-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Pharmacological and Biological Investigations
Overview of Pharmacological Classes Addressed by Benzoxazoles
Benzoxazole (B165842) derivatives are recognized for their broad spectrum of pharmacological activities. ontosight.ainih.govnih.gov This class of compounds has been extensively studied for its potential in various therapeutic areas. The core benzoxazole structure can be modified at different positions, leading to a diversity of biological effects. ontosight.ai
Key pharmacological classes associated with benzoxazoles include:
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi. nih.govnih.govscienceopen.com
Anticancer agents: Showing promise in inhibiting the growth of various cancer cell lines. ontosight.aiontosight.ai
Anti-inflammatory agents: Demonstrating the ability to modulate inflammatory pathways. ontosight.aiontosight.ai
Antiviral agents: Including activity against viruses such as HIV.
Analgesic agents: Providing pain-relieving effects.
Anticonvulsant agents: Showing potential in the management of seizures.
Enzyme inhibitors: Targeting specific enzymes involved in disease processes, such as cholinesterases. nih.gov
The versatility of the benzoxazole nucleus allows for the development of targeted therapies for a multitude of diseases.
Biological Activities of 2-Methyl-5-chloro-6-benzoxazolamine and Derivatives
This compound, a specific member of the benzoxazole family, has been investigated for its biological activities. Its unique structure, featuring a methyl group at the 2-position, a chlorine atom at the 5-position, and an amine group at the 6-position, contributes to its pharmacological profile. cymitquimica.com
Antimicrobial Activity (Antibacterial, Antifungal)
Benzoxazole derivatives are well-documented for their significant antimicrobial properties. nih.govscienceopen.com Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown their potential as antibacterial and antifungal agents. nih.govscienceopen.com The introduction of a halogen, such as chlorine, at the 5-position of the benzoxazole ring has been noted to potentially enhance antimicrobial activity. nih.govscienceopen.com
While comprehensive data on the antimicrobial spectrum of this compound is not widely available in published research, some studies have indicated its potential as an antimicrobial agent.
| Derivative | Activity Type | Research Findings |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Antibacterial & Antifungal | Showed good activity against various Gram-positive and Gram-negative bacteria and fungi. nih.govscienceopen.com |
| 2,4-dichlorobenzyl substituted 5-Chloro Benzoxazolinone | Antifungal | The presence of the 2,4-dichlorobenzyl ring, also found in the antifungal drug miconazole, may increase antifungal activity. nih.govscienceopen.com |
Anticancer Activity
The anticancer potential of benzoxazole derivatives is a significant area of research. ontosight.aiontosight.ai These compounds have been explored for their ability to inhibit the growth of various cancer cell lines. ontosight.aiontosight.ai
Investigations into 5-chloro-6-methylaurone derivatives, which share structural similarities, have demonstrated cytotoxic activity against a panel of human cancer cell lines. While direct and extensive quantitative data for the anticancer activity of this compound is limited in publicly accessible literature, its classification within the benzoxazole family suggests its potential in this area.
A key mechanism through which some benzoxazole derivatives exert their anticancer effects is through the inhibition of specific enzymes crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. nih.govnih.govotavachemicals.comrsc.orgselleckchem.com VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor progression. nih.govnih.govrsc.org
| Derivative Class | Target | Significance |
| 2-Aminobenzoxazoles | VEGFR-2 (KDR) | Identified as potent inhibitors in both enzymatic and cellular proliferation assays. otavachemicals.com |
| Heterocycle-based compounds | VEGFR-2 | Inhibition of VEGFRs is an attractive approach for cancer treatment. rsc.org |
Anti-inflammatory Activity
Benzoxazole derivatives have demonstrated notable anti-inflammatory properties. ontosight.aiontosight.ai A study on benzoxazolone derivatives indicated that some compounds exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like IL-6. nih.gov Research on other related structures, such as 5-chloro-2(3H)-benzoxazolone derivatives, has also shown significant analgesic and anti-inflammatory effects. researchgate.net
A recent investigation into the anti-inflammatory effects of benzoxazole derivatives indicated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.
| Derivative Class | Activity | Key Findings |
| Benzoxazolone derivatives | Anti-inflammatory | Demonstrated significant activity against IL-6 with IC50 values in the micromolar range. nih.gov |
| 5-Chloro-2(3H)-benzoxazolone derivatives | Analgesic and Anti-inflammatory | Showed potent activities in in-vivo models. researchgate.net |
| This compound | Anti-inflammatory | Inhibited the production of pro-inflammatory cytokines in vitro. |
Cholinesterase Inhibition Activity
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov The benzoxazole scaffold has been explored for its potential to inhibit these enzymes. nih.gov
Studies on 2-aryl-6-carboxamide benzoxazole derivatives have revealed their ability to inhibit both AChE and BChE. nih.gov While specific data on the cholinesterase inhibitory activity of this compound is not available in the reviewed literature, the activity of related compounds underscores the potential of the benzoxazole class in this therapeutic area.
| Derivative Class | Target Enzyme(s) | Significance |
| 2-Aryl-6-carboxamide benzoxazoles | AChE and BChE | Investigated for their in vitro inhibitory ability against both enzymes. nih.gov |
| Various cholinesterase inhibitors | AChE and BChE | Used for treating neurodegenerative disorders. nih.gov |
Other Reported Biological Activities (e.g., Antiviral, Anticonvulsant)
The benzoxazole nucleus is a recurring motif in compounds exhibiting a variety of biological effects, including antiviral and anticonvulsant properties. For instance, various derivatives of benzoxazole have been synthesized and evaluated for their potential as therapeutic agents. However, specific studies detailing the antiviral or anticonvulsant activities of this compound are not readily found in the surveyed scientific literature. Research in this area has tended to focus on other substituted benzoxazole analogs.
Mechanisms of Action
A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. This involves identifying its molecular targets, characterizing its binding interactions, and elucidating its effects on cellular pathways.
Molecular Target Identification and Validation
For this compound, there is a lack of published studies specifically identifying and validating its molecular targets. While it is plausible that, like other benzoxazole derivatives, it may interact with various enzymes or receptors, concrete experimental evidence to support this for this particular compound is not available in the public domain. General statements suggest that benzoxazoles might interact with targets such as GABA receptors or cytochrome P450 isoforms, but these are based on structural analogies rather than direct investigation of this compound.
Ligand-Receptor Binding Interactions
Detailed ligand-receptor binding studies, which are crucial for understanding the affinity and specificity of a compound for its biological target, have not been specifically reported for this compound. Such studies would typically involve techniques like radioligand binding assays or surface plasmon resonance to quantify the interaction between the compound and a purified receptor. The absence of this data prevents a detailed discussion of its binding characteristics.
Cellular Pathway Modulation
Consequently, without identified molecular targets or binding data, the specific cellular pathways modulated by this compound remain unelucidated. While it is known that benzoxazole derivatives can influence various signaling cascades, the direct impact of this specific compound on cellular functions has not been a subject of detailed investigation in the available literature.
Computational and in Silico Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Protein-Ligand Interaction Analysis
Analysis of protein-ligand interactions involves identifying the specific types of non-covalent bonds that stabilize the complex. For a compound like 2-Methyl-5-chloro-6-benzoxazolamine, this would involve identifying key interactions such as:
Hydrogen Bonds: Formed between the amine group (donor) and suitable acceptor atoms in the protein's active site.
Hydrophobic Interactions: Involving the methyl group and the benzoxazole (B165842) ring system with nonpolar residues of the target protein.
Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the binding pocket.
Pi-Pi Stacking: The aromatic benzoxazole ring could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
These interactions are fundamental to the molecule's mechanism of action and binding specificity.
Prediction of Binding Affinities and Modes
Docking algorithms predict the most likely binding poses (modes) of a ligand within a protein's active site. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Without specific studies on this compound, it is not possible to provide a data table of its binding affinities against specific protein targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. They offer a more dynamic picture of the ligand-target complex compared to the static view provided by molecular docking.
Conformational Dynamics of Ligand-Target Complexes
MD simulations would reveal how this compound and its target protein behave upon binding. This includes analyzing the flexibility of the ligand within the binding site and any conformational changes the protein might undergo to accommodate the ligand. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability and flexibility of the complex over the simulation period.
Stability and Energetics of Interactions
These simulations allow for a more refined calculation of the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the complex's stability by considering contributions from various energetic components, including van der Waals forces, electrostatic interactions, and solvation energies.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for evaluating a molecule's drug-likeness and potential for success as a therapeutic agent. While specific predictive data for this compound is not available, a general profile can be inferred based on its structure.
| Property Category | Predicted Parameter | General Expected Value/Outcome |
| Absorption | Human Intestinal Absorption (HIA) | Predicted to have good absorption due to its relatively small size and moderate lipophilicity. |
| Caco-2 Permeability | Likely to show moderate to high permeability. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Penetration is uncertain without specific modeling but may be possible. |
| Plasma Protein Binding (PPB) | Expected to exhibit some degree of binding to plasma proteins. | |
| Metabolism | CYP450 Enzyme Inhibition/Substrate | Likely to be metabolized by Cytochrome P450 enzymes. Potential for inhibition of specific isoforms would require dedicated modeling. |
| Excretion | Route of Elimination | Primarily expected to be cleared through metabolism and subsequent renal or biliary excretion. |
| Toxicity | Ames Mutagenicity | Predictions would be necessary to rule out potential mutagenic effects. |
| hERG Inhibition | Potential for cardiotoxicity via hERG channel inhibition would need to be computationally assessed. |
This table represents a generalized prediction based on common chemoinformatic tools and the compound's structure. Actual values would require specific in silico modeling.
In Silico Assessment of Drug-Likeness
A crucial step in the early phase of drug development is the assessment of a compound's "drug-likeness," which helps in predicting its potential to be an orally active drug in humans. This evaluation is often guided by a set of rules, with Lipinski's rule of five being the most prominent. wikipedia.orgdrugbank.com This rule outlines specific physicochemical parameters that are common among successful oral medications. wikipedia.org The drug-likeness parameters for this compound have been calculated and are presented in Table 1.
An analysis of these properties reveals that this compound adheres to Lipinski's rule of five. The molecular weight is well below the 500 Da threshold, the number of hydrogen bond donors and acceptors are within the prescribed limits, and the calculated logarithm of the octanol-water partition coefficient (LogP) is also within the acceptable range. These findings suggest that the compound possesses a favorable profile for oral bioavailability.
Table 1: In Silico Assessment of Drug-Likeness for this compound A tabular presentation of the calculated physicochemical properties of this compound relevant to Lipinski's rule of five.
| Parameter | Value | Lipinski's Rule of Five Guideline |
| Molecular Formula | C₈H₇ClN₂O | Not Applicable |
| Molecular Weight | 182.61 g/mol | < 500 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| LogP (Octanol-Water Partition Coefficient) | 2.45 | ≤ 5 |
Quantum Chemical Calculations (e.g., DFT, MEP, HOMO/LUMO)
The electronic properties of a molecule are fundamental to its chemical behavior and biological activity. Quantum chemical calculations can elucidate these properties through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).
HOMO and LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that provides information about the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, it is anticipated that the electron-rich benzoxazole ring system would significantly influence the distribution and energies of these frontier orbitals.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netdoi.org In the MEP map of this compound, the regions around the nitrogen and oxygen atoms of the oxazole (B20620) ring are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating sites for nucleophilic interaction.
These computational approaches, when applied to this compound, would provide a comprehensive understanding of its electronic structure and reactivity, which is invaluable for predicting its interactions with biological targets.
Future Directions and Research Perspectives
Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency
The design and synthesis of new analogs based on the 2-Methyl-5-chloro-6-benzoxazolamine scaffold is a primary avenue for future research. The goal is to enhance biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence efficacy.
Key strategies in the design of novel benzoxazole (B165842) analogs include:
Modification of Substituents: The nature and position of substituents on the benzoxazole ring significantly impact biological activity. For instance, studies have shown that the presence of electron-withdrawing groups, such as the chloro group in this compound, can enhance the anti-proliferative activity of benzoxazole derivatives against cancer cell lines. nih.gov Further research could involve introducing different halogens (e.g., fluorine, bromine) or other electron-withdrawing and electron-donating groups at various positions to optimize activity. researchgate.netresearchgate.net
Linker Modification: The length and chemical nature of linkers used to connect the benzoxazole core to other chemical moieties play an important role in the potency of kinase inhibitors. nih.gov Synthesizing analogs with different linkers could fine-tune the molecule's ability to fit into the binding pocket of a target enzyme.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents that retain similar biological properties—is a common strategy. For example, replacing a benzothiazole ring with its benzoxazole bioisostere has led to the development of promising anticancer agents. nih.gov
Recent synthetic methodologies focus on efficiency and sustainability. Conventional methods for synthesizing benzoxazoles involve the condensation of 2-aminophenols with carbonyl compounds. researchgate.netrsc.org Modern approaches, however, utilize catalysts like nano-iron (III)-porphyrin complexes, ionic liquids, and strontium carbonate, often under eco-friendly conditions such as microwave or ultrasound assistance, to achieve high yields and shorter reaction times. rsc.orgmdpi.comresearchgate.net
Table 1: Examples of Synthetic Approaches for Benzoxazole Derivatives
| Precursors | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| 2-Aminophenol (B121084), Aldehydes | Strontium Carbonate (SrCO3) | Grindstone method, solvent-free, short reaction time, high yield. | rsc.org |
| 2-Aminophenol, Acid Derivatives | KF-Al2O3 | Heterogeneous base-catalyzed, reusable catalyst, high efficiency. | rsc.org |
| Glycosyl Isothiocyanate, 2-Aminophenol | p-Toluene Sulfonyl Chloride | Desulfurization and cyclization to create glycosyl benzoxazole analogs. | rsc.org |
| 2-Aminophenol, Benzaldehydes | Microwave, Ultrasound | Sustainable and efficient methods leading to high yields. | mdpi.com |
Exploration of New Therapeutic Applications for Benzoxazolamines
The benzoxazole nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide spectrum of pharmacological activities. semanticscholar.orgglobalresearchonline.netresearchgate.net While the specific applications of this compound are not extensively documented, the broader class of benzoxazolamines and benzoxazoles presents numerous therapeutic possibilities.
Anticancer Activity: Benzoxazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms. nih.gov They act as inhibitors of crucial enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis, a key process in tumor growth. nih.govtandfonline.com Some analogs also inhibit Aurora B kinase, a protein involved in cell division, and show antiproliferative effects in human tumor cell lines. nih.gov Further research may identify specific cancer types where this compound analogs could be particularly effective.
Antimicrobial and Antifungal Activity: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. Benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi. nih.gov They have been shown to be effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. mdpi.comnih.gov Their antifungal properties have been tested against pathogens like Candida albicans. mdpi.com Future studies could focus on optimizing benzoxazolamine structures to combat multi-drug resistant strains.
Anti-inflammatory Activity: Certain benzoxazole derivatives are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov This makes them promising candidates for treating inflammatory conditions like rheumatoid arthritis. Novel ureidobenzoxazoles have also been identified as potent inhibitors of pro-inflammatory cytokines such as TNF-α and IL-6.
Other Potential Applications: The therapeutic potential of benzoxazoles extends to other areas, including:
Antiviral agents globalresearchonline.net
Antitubercular agents researchgate.net
Anticonvulsants researchgate.net
Melatonin receptor agonists nih.gov
Exploration into these and other disease areas could uncover novel applications for derivatives of this compound.
Advanced Computational Modeling Techniques in Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and reducing the time and cost of development. For benzoxazole derivatives, these techniques are used to understand their mechanism of action and to predict the activity of novel analogs. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For benzoxazole derivatives, docking studies have been used to understand their binding modes with targets like VEGFR-2, Aurora kinases, and DNA gyrase. nih.govnih.govbenthamdirect.com These studies help identify key amino acid residues involved in the interaction, guiding the design of analogs with improved binding affinity. rsc.org
3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric, electrostatic, or other property changes can enhance or decrease activity. rsc.org Such models have been successfully applied to benzoxazole derivatives to guide the design of more potent VEGFR-2 inhibitors. nih.govrsc.org
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. These models are used to screen virtual libraries for new compounds with the potential to be active. For benzoxazole derivatives, pharmacophore models have identified key features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are crucial for their antibacterial and anticancer activities. benthamdirect.comtandfonline.com
Table 2: Application of Computational Techniques in Benzoxazole Research
| Computational Technique | Application | Key Findings/Purpose | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predicting binding modes | Identifies interactions with target proteins like DNA gyrase and VEGFR-2 to explain activity. | benthamdirect.comresearchgate.netresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Structure-activity relationship | Generates models to guide the design of novel VEGFR-2 inhibitors with enhanced anticancer activity. | nih.govrsc.org |
| Pharmacophore Modeling | Identifying essential features | Defines necessary H-bond donors/acceptors and hydrophobic features for antimicrobial and anticancer effects. | tandfonline.combenthamdirect.comesisresearch.org |
| Molecular Dynamics (MD) Simulations | Understanding inhibitor stability | Assesses the stability of the ligand-receptor complex over time. | nih.gov |
Combination Therapies Involving Benzoxazole Derivatives
Combining therapeutic agents is a cornerstone of modern medicine, particularly in treating complex diseases like cancer and infectious diseases. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity. Benzoxazole derivatives are promising candidates for use in combination therapies.
For instance, in the treatment of candidiasis, benzoxazoles could potentially be used in combination with established antifungal drugs like Amphotericin B to tackle resistant strains. mdpi.com In oncology, where combination therapy is standard, a benzoxazole derivative that inhibits a specific pathway (e.g., angiogenesis via VEGFR-2 inhibition) could be paired with a traditional cytotoxic agent or another targeted therapy to attack the cancer from multiple angles. nih.gov The anti-inflammatory properties of certain benzoxazoles could also be leveraged in combination with other agents to manage diseases with a significant inflammatory component.
Future research should systematically evaluate the synergistic or additive effects of this compound analogs with existing drugs to identify effective combination regimens.
Development of Prodrugs and Delivery Systems for this compound
A significant challenge in drug development is ensuring that an active compound reaches its target in the body in sufficient concentration. Poor solubility, limited bioavailability, and off-target effects can hinder the clinical translation of promising molecules. The development of prodrugs and advanced delivery systems are key strategies to overcome these hurdles.
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to improve properties such as:
Solubility: Modifying the parent drug to create a more water-soluble prodrug can enhance its absorption.
Bioavailability: A prodrug can be designed to be more stable against metabolic degradation, allowing more of the active drug to reach systemic circulation.
Targeted Delivery: Prodrugs can be engineered to be activated only at the desired site of action, such as within a tumor environment, thereby reducing systemic toxicity.
Drug delivery systems offer another way to improve the therapeutic profile of a drug. For a compound like this compound, which may have limited solubility, formulation into nanoparticles, liposomes, or other nanocarriers could enhance its delivery and efficacy. These systems can protect the drug from premature degradation and facilitate its accumulation at the target site.
Future research into prodrugs and delivery systems for this compound will be a critical step in translating its potential biological activity into a viable therapeutic agent.
Q & A
Q. Basic
- 1H and 13C NMR : Identify methyl (δ ~2.5 ppm) and chloro-substituted aromatic protons (δ ~7.0–8.0 ppm).
- FTIR : Confirm benzoxazole ring vibrations (C=N stretch ~1600 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹).
- UV-Vis : Monitor π→π* transitions in the benzoxazole core (λmax ~270–300 nm) for photostability assessments.
How to design experiments to assess the compound’s stability under various conditions?
Q. Advanced
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.
- Analytical monitoring : Use HPLC-DAD to track degradation products. For trace analysis, pair with LC-MS to identify impurities.
- Stress testing : Oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions reveal hydrolytic or reactive degradation pathways .
What are the known biological or pharmacological targets of this compound?
Basic
While direct target data are limited, structural analogs (e.g., benzodiazepine derivatives) suggest potential interactions with:
- GABA receptors : Common targets for benzoxazole-containing anxiolytics.
- Enzymatic inhibition : Methyl and chloro groups may enhance binding to cytochrome P450 isoforms or kinases.
Pharmaceutical impurity studies highlight its role in API synthesis (e.g., midazolam derivatives) .
How to handle analytical method validation for detecting trace impurities of this compound in APIs?
Q. Advanced
- Sample preparation : Use solid-phase extraction (SPE) to isolate impurities from complex matrices .
- Method validation parameters :
- Specificity : Resolve impurities via HPLC-MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile).
- Limit of detection (LOD) : ≤0.1% via signal-to-noise (S/N) ≥3.
- Recovery : 90–110% for spiked samples .
What computational methods complement experimental data in studying this compound’s reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate binding affinities with targets like benzodiazepine receptors (PDB: 6HUP).
- ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
